Optical Band Gap Reduction in Chalcogenophene–Vinylene Copolymers: P3TeV vs. P3SV vs. P3TV
In a direct comparison of soluble poly(3-alkylchalcogenophene–vinylene) copolymers with matched molecular weights and dispersities, the optical band gap systematically decreases as the heteroatom size increases: P3TV (thiophene) exhibits a band gap of 1.71 eV, P3SV (selenophene) 1.55 eV, and P3TeV (tellurophene) 1.42 eV [1]. The 0.29 eV reduction from thiophene to tellurophene is primarily driven by LUMO stabilization, with P3TeV achieving a LUMO level of –3.50 eV compared to –3.22 eV for P3TV [2].
| Evidence Dimension | Optical band gap (E_opt_g) in thin film |
|---|---|
| Target Compound Data | P3TeV: 1.42 eV |
| Comparator Or Baseline | P3TV (thiophene): 1.71 eV; P3SV (selenophene): 1.55 eV |
| Quantified Difference | Δ = 0.29 eV lower than thiophene; 0.13 eV lower than selenophene |
| Conditions | Thin film UV-vis absorption onset; polymers with comparable molecular weights (M_n ≈ 10–12 kDa) and dispersities |
Why This Matters
The narrower band gap of tellurophene-based polymers enables enhanced light harvesting in the near-infrared region, which is critical for high-performance organic photovoltaics and photodetectors.
- [1] Al-Hashimi, M.; Han, Y.; Smith, J.; Bazzi, H. S.; Alqaradawi, S. Y. A.; Watkins, S. E.; Anthopoulos, T. D.; Heeney, M. Influence of the heteroatom on the optoelectronic properties and transistor performance of soluble thiophene-, selenophene- and tellurophene–vinylene copolymers. Chem. Sci. 2016, 7, 1093–1099. View Source
- [2] Table 1. Molecular weights, optical properties and experimental energy levels of P3TV, P3SV and P3TeV. In: Al-Hashimi et al., Chem. Sci. 2016, 7, 1093–1099 (PMC5954972). View Source
